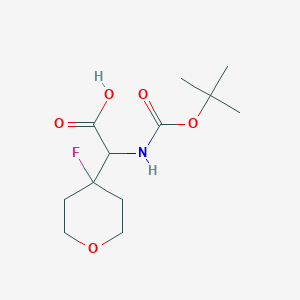
Methyl 3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate is a chemical compound with a complex structure that includes a thiopyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate typically involves the reaction of 1-oxidotetrahydro-2H-thiopyran-4-ylamine with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Methyl 3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various esters and amides.
科学的研究の応用
Methyl 3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of Methyl 3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
- Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate
- Methyl 2-oxotetrahydro-3-furancarboxylate
- Ethyl 3-(5-oxotetrahydro-2-furanyl)propanoate
Uniqueness
Methyl 3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate is unique due to its specific thiopyran ring structure and the presence of an oxidized sulfur atom. This gives it distinct chemical properties and potential biological activities that are not found in similar compounds .
特性
分子式 |
C9H17NO3S |
|---|---|
分子量 |
219.30 g/mol |
IUPAC名 |
methyl 3-[(1-oxothian-4-yl)amino]propanoate |
InChI |
InChI=1S/C9H17NO3S/c1-13-9(11)2-5-10-8-3-6-14(12)7-4-8/h8,10H,2-7H2,1H3 |
InChIキー |
SUIRKDWVGFMXKJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCNC1CCS(=O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


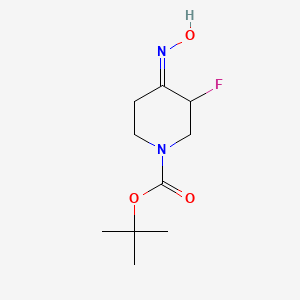
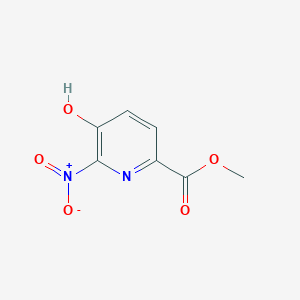
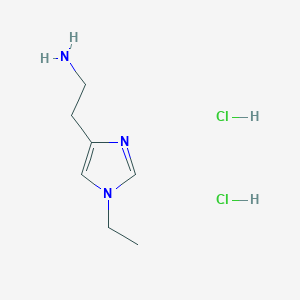
![tert-Butyl(R)-(6-oxospiro[3.3]heptan-1-yl)carbamate](/img/structure/B13014996.png)
![4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13014999.png)




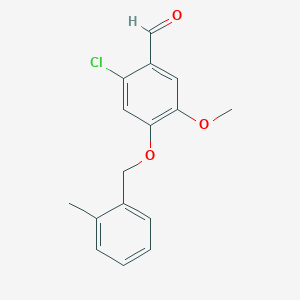
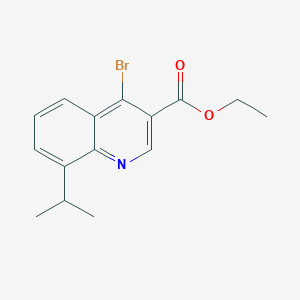
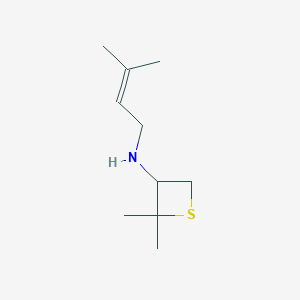
![3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13015053.png)
